molecular formula C13H11ClO4 B442419 Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate CAS No. 364621-96-5

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate

Cat. No. B442419
CAS RN: 364621-96-5
M. Wt: 266.67g/mol
InChI Key: RLIRFBBJPNJRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate, or MCF, is an organic compound belonging to the class of furoates. It is a colorless, crystalline solid with a molecular weight of 214.6 g/mol. MCF is a versatile compound with a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an inhibitor of enzymes. MCF has also been studied for its potential therapeutic effects.

Scientific Research Applications

1. Synthesis of Biheteroaryls

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate derivatives like methyl 5-bromo-2-furoate have been utilized in palladium-catalyzed direct arylation reactions. These reactions are significant in preventing the formation of dimers or oligomers, allowing the formation of biheteroaryls in high yields. Such processes are pivotal in the synthesis of complex molecules, often used in the development of pharmaceuticals and advanced materials (Fu, Zhao, Bruneau, & Doucet, 2012).

2. Oxidative Esterification for Synthesizing Esters

This compound has been prepared via oxidative esterification processes. This involves the oxidation of specific precursors to form esters, which are valuable in various industrial and pharmaceutical applications. For instance, esters like methyl 5-acetyl-2-furoate are synthesized via this method and have applications in flavor and fragrance industries (Kuticheva, Pevzner, & Petrov, 2015).

3. Curtius Reaction in Organic Synthesis

The compound is also used in reactions like the Curtius rearrangement, which involves the transformation of carboxylic acids to isocyanates, and subsequently to urethanes or carbonates. This type of reaction is useful in organic synthesis, providing pathways to various organic compounds with potential applications in materials science and pharmaceuticals (Pevzner, 2011).

4. Alternative Reagent for Arylation

It is also an alternative reagent for direct arylation, providing a convenient substrate for the synthesis of mono- or poly-arylated furans. The arylation process is crucial in the field of synthetic organic chemistry, often used in the synthesis of complex molecules for pharmaceuticals and agrochemicals (Fu & Doucet, 2011).

5. Renewable Furanic Platform Diversification

The compound has shown potential in expanding the synthetic utility of biobased 5-(chloromethyl)furoate and 5-methylfuroate esters. It serves as a building block for carbon nucleophiles, broadening the possibilities in sustainable product markets like epoxy resins or biobased dyes (Miao, Shevchenko, Otsuki, & Mascal, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the specific mechanism of action for “Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate” is not available in the current resources .

properties

IUPAC Name

methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIRFBBJPNJRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.